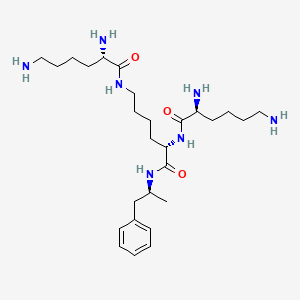
(2S,2'S)-N,N'-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(2S,2’S)-N,N’-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide)” is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler precursors. The key steps may include:
- Formation of the hexane-1,5-diyl backbone through a series of carbon-carbon bond-forming reactions.
- Introduction of the phenylpropan-2-yl group via nucleophilic substitution or addition reactions.
- Formation of the amide bonds through condensation reactions between amines and carboxylic acid derivatives.
- Final purification steps to isolate the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions (temperature, pressure, solvents), and efficient purification techniques such as chromatography or crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound can undergo various types of chemical reactions, including:
Oxidation: The amine groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃/H₂SO₄).
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amine groups could yield nitroso or nitro compounds, while reduction of the carbonyl group could yield alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.
Biology: As a potential inhibitor or activator of biological pathways, depending on its interaction with specific enzymes or receptors.
Medicine: As a potential drug candidate for treating diseases, depending on its pharmacological properties.
Industry: As a precursor for the synthesis of materials or as a component in chemical processes.
Mecanismo De Acción
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. For example, it could bind to enzymes or receptors, altering their activity and thereby affecting biological pathways. The specific pathways involved would need to be elucidated through experimental studies.
Comparación Con Compuestos Similares
Similar Compounds
(2S,2’S)-N,N’-((S)-6-Oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)bis(2,6-diaminohexanamide): This compound itself.
Other amide-containing compounds: Such as peptides or proteins with similar functional groups.
Other phenylpropan-2-yl derivatives: Compounds with similar structural motifs.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which could confer unique reactivity and biological activity compared to similar compounds.
Propiedades
Fórmula molecular |
C27H49N7O3 |
|---|---|
Peso molecular |
519.7 g/mol |
Nombre IUPAC |
(2S)-2,6-diamino-N-[(5S)-5-[[(2S)-2,6-diaminohexanoyl]amino]-6-oxo-6-[[(2S)-1-phenylpropan-2-yl]amino]hexyl]hexanamide |
InChI |
InChI=1S/C27H49N7O3/c1-20(19-21-11-3-2-4-12-21)33-27(37)24(34-26(36)23(31)14-6-9-17-29)15-7-10-18-32-25(35)22(30)13-5-8-16-28/h2-4,11-12,20,22-24H,5-10,13-19,28-31H2,1H3,(H,32,35)(H,33,37)(H,34,36)/t20-,22-,23-,24-/m0/s1 |
Clave InChI |
YGLUMHBQVXPWNI-BIHRQFPBSA-N |
SMILES isomérico |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@H](CCCCNC(=O)[C@H](CCCCN)N)NC(=O)[C@H](CCCCN)N |
SMILES canónico |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)C(CCCCN)N)NC(=O)C(CCCCN)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


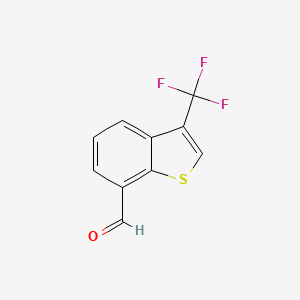

![4-ethoxy-N,N-bis(2-hydroxyethyl)-3-(1-methyl-7-oxo-3-propyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)benzenesulfonamide](/img/structure/B13425009.png)
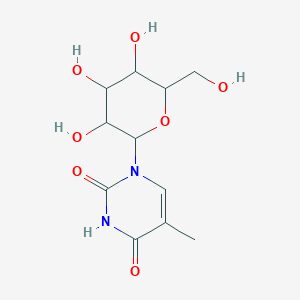
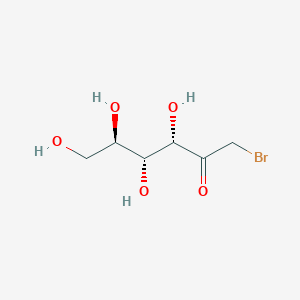
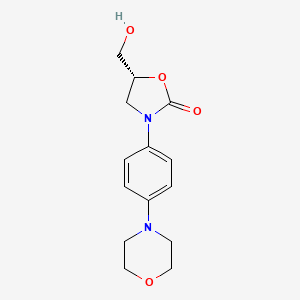
![Carbonohydrazonic dihydrazide, tris[(4-chlorophenyl)methylene]-](/img/structure/B13425037.png)
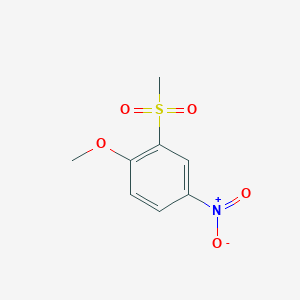
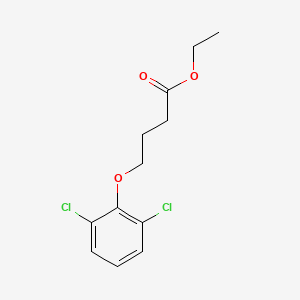
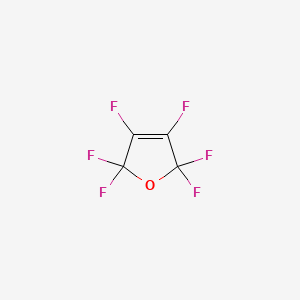
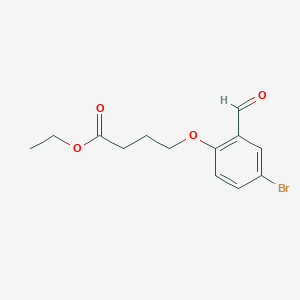
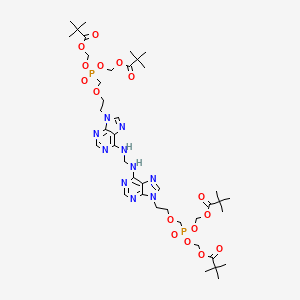
![(2Z)-2-[1-[2-cyclopropyl-1-(2-fluorophenyl)-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid;hydrochloride](/img/structure/B13425045.png)
![7-(2-Butyn-1-yl)-3,7-dihydro-3-methyl-1-[(4-methyl-2-quinazolinyl)methyl]-8-[(3S)-3-piperidinylamino]-1H-purine-2,6-dione](/img/structure/B13425049.png)
